molecular formula C24H24N6O7 B2582052 3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922061-47-0

3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2582052
CAS No.: 922061-47-0
M. Wt: 508.491
InChI Key: BWSSQAUGHHITPP-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H24N6O7 and its molecular weight is 508.491. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide are tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation .

Mode of Action

This compound interacts with its targets by binding to their active sites, thereby inhibiting their functions . For instance, it binds to the colchicine binding site (CBS) of the αβ-tubulin heterodimer, inhibiting tubulin polymerization . This interaction disrupts the formation of microtubules, a key component of the cell’s cytoskeleton, thereby inhibiting cell division .

Biochemical Pathways

The interaction of this compound with its targets affects several biochemical pathways. For example, by inhibiting Hsp90, it disrupts the folding and stabilization of many proteins, leading to their degradation . By inhibiting TrxR, it disrupts the cellular redox balance, leading to oxidative stress . Furthermore, by inhibiting HLSD1, it alters the methylation status of histones, affecting gene expression .

Pharmacokinetics

Compounds containing the trimethoxyphenyl (tmp) group, such as this one, are known to exhibit diverse bioactivity effects . The TMP group is a critical pharmacophore in numerous potent agents, and it is prominently present in the molecular structures of various research studies .

Result of Action

The molecular and cellular effects of this compound’s action include disruption of the cell’s cytoskeleton, degradation of proteins, induction of oxidative stress, and alteration of gene expression . These effects can lead to cell cycle arrest, apoptosis, and inhibition of cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the cellular environment can affect the compound’s ionization state, which in turn can influence its absorption, distribution, metabolism, and excretion . Additionally, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics through drug-drug interactions .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[5-[(4-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O7/c1-35-19-10-16(11-20(36-2)21(19)37-3)23(31)25-8-9-29-22-18(12-27-29)24(32)28(14-26-22)13-15-4-6-17(7-5-15)30(33)34/h4-7,10-12,14H,8-9,13H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSSQAUGHHITPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.